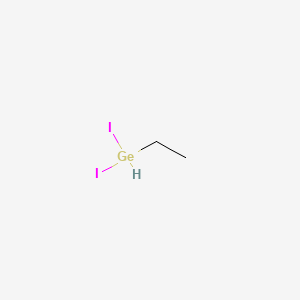

Ethyl(diiodo)germane

Description

Properties

CAS No. |

14275-40-2 |

|---|---|

Molecular Formula |

C2H6GeI2 |

Molecular Weight |

356.509 |

IUPAC Name |

ethyl(diiodo)germane |

InChI |

InChI=1S/C2H6GeI2/c1-2-3(4)5/h3H,2H2,1H3 |

InChI Key |

SQSUYCNIVHCRHA-UHFFFAOYSA-N |

SMILES |

CC[GeH](I)I |

Synonyms |

Ethyldiiodogermane |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Ethyl Diiodo Germane

Participation in Stoichiometric and Catalytic Reactions

Ethyl(diiodo)germane serves as a versatile reagent in a range of stoichiometric and catalytic reactions. Its ability to transfer germanium moieties to other molecules makes it valuable in the synthesis of complex organogermanium compounds and materials.

The germylative coupling of this compound with unsaturated substrates, such as alkenes and alkynes, is a key reaction pathway. This process involves the addition of a germyl (B1233479) group (R2Ge-) across a carbon-carbon double or triple bond. While direct studies specifically detailing this compound in these coupling reactions are less prevalent in the initial search results compared to other germyl halides, the general reactivity of dihalogermanes suggests their potential. For instance, related germylenes or germyl halides are known to participate in germylative additions, often catalyzed by transition metals or initiated by reductive processes. Research into related germyl species indicates that such reactions can lead to the formation of carbon-germanium bonds, creating valuable organogermanium building blocks. For example, nickel catalysis has been employed for reductive germylative alkylation of activated olefins using chlorogermanes, demonstrating the broader applicability of germyl halides in such transformations nih.gov.

This compound can function as a precursor in the synthesis of organogermanium polymers and oligomers. The germanium-carbon bonds in such compounds can undergo polymerization reactions, often through dehalogenation or reductive coupling processes. While specific polymerization pathways for this compound are not extensively detailed in the provided snippets, the broader field of organogermanium polymers utilizes various germanium halides as monomers. For example, poly(dihydrogermane), a germanium-based analogue of polyethylene, has been synthesized through the deintercalation of calcium ions from a CaGe Zintl phase, illustrating the potential for germanium-containing polymers nih.gov. The controlled polymerization or oligomerization of dihalogermanes can lead to materials with unique electronic and structural properties.

The reactivity of germanium(II) species, including dihalogermanes, towards Lewis bases and N-heterocyclic carbenes (NHCs) is well-documented. Dihalogermanes can form stable adducts with strong Lewis bases, including NHCs, which stabilize the low-valent germanium center researchgate.netsci-hub.senih.gov. These adducts are often characterized by a formal Ge-C bond, where the carbene acts as a σ-donor ligand. The formation of such adducts is crucial for isolating and studying reactive germylene intermediates, as the NHC ligand can effectively stabilize the otherwise transient species. For instance, NHC adducts of germylenes have been synthesized and characterized, with the bond length between the carbenic carbon and germanium varying based on substituents on the germanium atom researchgate.net. These adducts can themselves act as ligands in transition metal chemistry, offering new avenues for catalysis and materials science sci-hub.senih.gov. While specific examples involving this compound are not explicitly detailed in the provided search results, the general principle of dihalogermanes forming adducts with NHCs is established.

Exploration of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms involving this compound is essential for controlling its reactivity and designing new synthetic methodologies. Dihalogermanes can serve as precursors to highly reactive germylene intermediates (R2Ge:). These intermediates are often transient species that undergo rapid reactions, such as insertion into bonds, addition to unsaturated systems, or dimerization.

Research into the generation of diorganyl germylenes often involves the reduction of diorganyldihalogermanes or reactions with organometallic compounds. Early studies indicated that attempts to produce dialkylgermylenes often resulted in the formation of cyclic oligomers, linear polymers, or insertion products, suggesting that germylenes are indeed intermediates but are rapidly consumed scribd.comloc.gov. For example, the thermal decomposition of triethylgermane (B74486) derivatives in the presence of catalysts led to the formation of (Et2Ge)n polymers, with diethylgermylene (Et2Ge:) proposed as an intermediate scribd.comloc.gov.

The exploration of reaction mechanisms also includes the study of intermediates formed during catalytic cycles. For instance, in the context of Criegee intermediates (CIs), photolysis methods employing diiodo compounds are mentioned as routes to generate these reactive species, highlighting the role of diiodo compounds in generating reactive intermediates researchgate.net. While this refers to organic CIs and not germanium compounds, it underscores the utility of diiodo functionalities in generating reactive species.

The stabilization of germanium(II) species through adduct formation with Lewis bases and NHCs is a key strategy for isolating and studying reactive intermediates researchgate.netsci-hub.senih.gov. These studies provide insights into the electronic structure and bonding in low-valent germanium compounds, contributing to a deeper understanding of their reaction pathways.

Advanced Characterization and Theoretical Studies of Ethyl Diiodo Germane

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the synthesis and purity of ethyl(diiodo)germane and for providing a detailed picture of its molecular architecture.

NMR spectroscopy is a cornerstone technique for the structural analysis of organometallic compounds. For this compound, ¹H, ¹³C, and ⁷³Ge NMR would provide definitive evidence of its structure.

¹H NMR: The proton NMR spectrum is expected to show two characteristic multiplets corresponding to the methyl (-CH₃) and methylene (B1212753) (-CH₂-) protons of the ethyl group. The methylene protons, being directly attached to the germanium atom, would exhibit a downfield shift compared to the methyl protons due to the electron-withdrawing nature of the diiodogermyl group. The integration of these signals would be in a 3:2 ratio, confirming the presence of the ethyl moiety. The coupling between the methyl and methylene protons would result in a triplet for the methyl signal and a quartet for the methylene signal. docbrown.info

¹³C NMR: The ¹³C NMR spectrum would display two distinct resonances for the ethyl group's carbon atoms. The carbon atom bonded directly to the germanium (Ge-CH₂), would be significantly shifted downfield due to the "heavy atom effect" of iodine and the electronegativity of the germanium and iodine atoms. bhu.ac.in The methyl carbon would appear at a more upfield position.

⁷³Ge NMR: Germanium-73 NMR, although challenged by the low natural abundance (7.76%) and large quadrupole moment of the ⁷³Ge isotope (I = 9/2), can provide direct insight into the electronic environment of the germanium nucleus. researchgate.net For this compound, a broad resonance is anticipated due to the asymmetric substitution around the germanium atom. The chemical shift would be influenced by the presence of the two iodine atoms and the ethyl group, generally appearing in a region characteristic of alkylhalogermanes. researchgate.net

A summary of predicted NMR chemical shifts is presented in the table below, based on data from analogous compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H (-CH₃) | 1.2 - 1.6 | Triplet | ~7-8 |

| ¹H (-CH₂-) | 1.8 - 2.5 | Quartet | ~7-8 |

| ¹³C (-CH₃) | 10 - 15 | - | - |

| ¹³C (-CH₂-) | 20 - 30 | - | - |

| ⁷³Ge | -200 to -400 | Broad | - |

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of a molecule, offering information about bond strengths and functional groups.

The vibrational spectrum of this compound would be characterized by several key absorption bands:

C-H stretching vibrations: These would appear in the 2850-3000 cm⁻¹ region, typical for aliphatic C-H bonds. docbrown.info

C-H bending vibrations: These are expected in the 1375-1470 cm⁻¹ range. docbrown.info

Ge-C stretching vibration: A moderately intense band is predicted in the 550-650 cm⁻¹ region. capes.gov.br

Ge-I stretching vibrations: The germanium-iodine stretching modes are expected to be found at lower frequencies, typically in the 150-250 cm⁻¹ range, and would be prominent in the Raman spectrum.

The complementary nature of IR and Raman spectroscopy would be crucial for a complete vibrational assignment, as some modes may be more active in one technique than the other due to molecular symmetry considerations.

A table of predicted vibrational frequencies is provided below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H stretch | 2850 - 3000 | Medium to Strong | Medium |

| C-H bend | 1375 - 1470 | Medium | Medium |

| C-C stretch | ~1200 | Weak | Medium |

| Ge-C stretch | 550 - 650 | Medium | Strong |

| Ge-I stretch | 150 - 250 | Weak to Medium | Strong |

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pathways under ionization. The mass spectrum would show a molecular ion peak [CH₃CH₂GeI₂]⁺, with a characteristic isotopic pattern due to the multiple stable isotopes of germanium.

Common fragmentation patterns would likely involve:

Cleavage of the ethyl group: Loss of an ethyl radical (•C₂H₅) to give the [GeI₂]⁺ fragment.

Cleavage of iodine atoms: Successive loss of iodine atoms or radicals, leading to fragments like [C₂H₅GeI]⁺ and [C₂H₅Ge]⁺.

Alpha-cleavage: Breakage of the C-C bond of the ethyl group, resulting in the loss of a methyl radical (•CH₃) and formation of a [CH₂GeI₂]⁺ fragment.

The relative abundances of these fragment ions would provide insights into the relative bond strengths within the molecule.

| Ion Fragment | Description |

| [C₂H₅GeI₂]⁺ | Molecular Ion |

| [GeI₂]⁺ | Loss of ethyl radical |

| [C₂H₅GeI]⁺ | Loss of an iodine atom |

| [C₂H₅Ge]⁺ | Loss of two iodine atoms |

| [CH₂GeI₂]⁺ | Alpha-cleavage (loss of a methyl radical) |

Computational Chemistry and Theoretical Modeling

Theoretical calculations provide a deeper understanding of the electronic structure, bonding, and conformational landscape of this compound, complementing experimental findings.

Ab initio and Density Functional Theory (DFT) methods are powerful computational tools for investigating the electronic properties of molecules. cmu.eduresearchgate.net For this compound, DFT calculations, perhaps using a functional like B3LYP with a suitable basis set that includes relativistic effects for the heavy iodine and germanium atoms, would be employed to:

Optimize the molecular geometry, providing theoretical values for bond lengths and angles.

Calculate the energies of the frontier molecular orbitals (HOMO and LUMO) to understand its reactivity.

Perform a Natural Bond Orbital (NBO) analysis to investigate charge distribution and the nature of the Ge-C and Ge-I bonds.

Simulate the vibrational spectra to aid in the assignment of experimental IR and Raman bands.

These calculations would likely reveal a significant polarization of the Ge-I bonds, with a partial positive charge on the germanium atom and partial negative charges on the iodine atoms.

| Computational Method | Information Obtained |

| DFT (e.g., B3LYP) | Optimized geometry, orbital energies, simulated spectra |

| NBO Analysis | Atomic charges, bond character, delocalization effects |

The rotation around the Ge-C single bond in this compound leads to different conformational isomers. libretexts.org A conformational analysis would typically investigate the staggered and eclipsed forms. It is expected that the staggered conformation, where the methyl group is anti-periplanar to one of the iodine atoms, would be the most stable due to minimized steric hindrance. libretexts.org Computational methods can be used to calculate the energy profile of this rotation, determining the energy barriers between different conformers and identifying the global minimum energy structure. This information is crucial for understanding the molecule's dynamic behavior in solution.

| Conformer | Dihedral Angle (H₃C-C-Ge-I) | Relative Energy |

| Staggered (Anti) | ~180° | Global Minimum |

| Eclipsed | ~120° | Rotational Barrier |

| Staggered (Gauche) | ~60° | Local Minimum |

| Eclipsed | ~0° | Rotational Barrier |

Prediction of Spectroscopic Parameters

Predicted Vibrational Frequencies

The infrared (IR) spectrum of this compound is expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Based on data from analogous compounds, the following assignments can be predicted:

C-H Stretching: Vibrations for the ethyl group's C-H bonds are anticipated in the 2880–3080 cm⁻¹ region. docbrown.info

C-H Bending/Deformation: These vibrations are expected to appear between 1300 cm⁻¹ and 1500 cm⁻¹. docbrown.info

C-C Stretching: The stretching of the carbon-carbon single bond is predicted to have a peak around 1200 cm⁻¹. docbrown.info

C-Ge Stretching: The carbon-germanium bond vibration is typically weaker and found at lower wavenumbers.

Ge-I Stretching: The vibrations for the germanium-iodine bonds are expected at low frequencies, likely in the far-infrared region below 400 cm⁻¹, characteristic of heavy atom vibrations.

Predicted NMR Chemical Shifts

The ¹H and ¹³C NMR spectra are determined by the chemical environment of the nuclei. The presence of two highly electronegative iodine atoms bonded to the germanium is expected to have a significant deshielding effect on the adjacent ethyl group protons and carbons.

¹H NMR: The spectrum would likely consist of a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The methylene protons, being closer to the electropositive germanium atom (which is bonded to two electronegative iodine atoms), would be shifted further downfield compared to a simple alkane.

¹³C NMR: The carbon atom bonded directly to the germanium (Ge-CH₂) would experience a more pronounced downfield shift than the terminal methyl carbon due to the inductive effects of the diiodo-germyl group.

⁷³Ge NMR: Germanium-73 NMR could also be a useful, albeit more complex, technique. The chemical shift would be highly sensitive to the substituents on the germanium atom. mit.edu

The following table summarizes the estimated spectroscopic parameters for this compound based on computational predictions and analysis of similar compounds.

| Parameter | Predicted Value/Region | Notes |

| ¹H NMR Chemical Shift | ||

| -CH₂- (Methylene) | Quartet, ~1.5 - 2.5 ppm | Expected to be downfield due to proximity to the -GeI₂ group. The exact shift depends heavily on the solvent and final calculated geometry. |

| -CH₃- (Methyl) | Triplet, ~1.0 - 1.5 ppm | Less affected by the -GeI₂ group but still influenced by the overall electronic structure. |

| ¹³C NMR Chemical Shift | ||

| -CH₂- (Methylene) | ~20 - 40 ppm | Significant downfield shift predicted due to direct attachment to the germanium atom bearing two iodine atoms. |

| -CH₃- (Methyl) | ~10 - 20 ppm | Shift would be less pronounced compared to the methylene carbon. |

| Key IR Absorption Bands | ||

| C-H Stretching | ~2880 - 3080 cm⁻¹ | Typical range for alkyl C-H stretches. docbrown.info |

| C-H Bending | ~1300 - 1500 cm⁻¹ | Characteristic bending and deformation modes for an ethyl group. docbrown.info |

| C-C Stretching | ~1200 cm⁻¹ | Corresponds to the carbon-carbon bond vibration. docbrown.info |

| Ge-I Stretching | < 400 cm⁻¹ | Expected in the far-infrared region due to the high mass of germanium and iodine atoms. |

Theoretical Studies on Germylene Reactivity and Energetics

The chemistry of this compound is closely linked to the formation and reactivity of its corresponding germylene, ethylgermylene (CH₃CH₂GeH). Germylenes are germanium analogues of carbenes and are highly reactive intermediates. Theoretical studies, primarily using quantum chemical calculations like DFT and ab initio methods, have provided significant insights into the reactivity and energetics of ethylgermylene, often by studying its formation from different precursors. researchgate.netrsc.orgresearchgate.net

One of the most studied pathways to ethylgermylene involves the reaction of the parent germylene (GeH₂) with ethylene (B1197577) (C₂H₄). rsc.org Computational models of the GeC₂H₆ potential energy surface (PES) show that GeH₂ and C₂H₄ first form a π-complex. researchgate.netrsc.org This complex can then follow one of two main pathways: it can collapse to form a three-membered ring called germirane, or it can undergo a 1,2-hydrogen shift to form the more stable ethylgermylene. researchgate.netrsc.org

Theoretical calculations consistently show that ethylgermylene is the more thermodynamically stable isomer compared to germirane. researchgate.netresearchgate.net The barrier for the 1,2-H shift to form ethylgermylene is relatively low, indicating that this is a kinetically favorable pathway. rsc.orgacs.org This stability suggests that reactions initiated from precursors expected to form germirane may readily lead to products derived from ethylgermylene instead. researchgate.netresearchgate.net

The energetics of these processes have been quantified through high-level calculations, which are crucial for understanding the reaction mechanisms and predicting product distributions under various conditions.

| Reaction/Process | Calculated Energetic Value (kJ/mol) | Computational Method | Significance |

| GeH₂ + C₂H₄ → Ethylgermylene | - | G2//B3LYP, QCISD | The overall reaction is exothermic, favoring the formation of the adducts. Ethylgermylene is found to be the more stable product. rsc.org |

| GeH₂ + C₂H₄ → Germirane → Ethylgermylene | Low Barrier | DFT, G2//QCISD | The isomerization from the initially formed germirane to ethylgermylene has a low activation barrier, making it a facile process. researchgate.netrsc.org |

| Divalent State Stabilisation Energy (DSSE) | Similar to silylenes | DFT, G2//QCISD | The stabilization energy for germylenes, including ethylgermylene, is not significantly greater than that for their silicon analogues (silylenes). rsc.orgresearchgate.net |

| Critical Energy (E₀) for GeH₂ + C₂H₄ Association | ~130 kJ/mol | RRKM Modelling / DFT | This value, used in RRKM (Rice–Ramsperger–Kassel–Marcus) theory modelling, provides a good fit for the pressure-dependent kinetics of the association reaction forming the C₂H₆Ge adducts. researchgate.netrsc.org |

These theoretical findings indicate that ethylgermylene is a key, relatively stable intermediate in the chemistry of C₂H₆Ge systems. Its reactivity would be characterized by insertion reactions (e.g., into O-H or C-X bonds) and additions to unsaturated systems, typical of germylenes. acs.org The dehydrohalogenation of this compound would be a plausible route to generate this reactive species. researchgate.net

Applications and Advanced Materials Precursor Roles Academic Perspective

Role as a Synthetic Intermediate in Complex Organogermanium Compound Synthesis

Ethyl(diiodo)germane serves as a foundational building block for synthesizing a wide array of more complex organogermanium compounds. The germanium-iodine bonds are labile and can readily undergo substitution reactions with various nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds) and alkoxides. This allows for the stepwise or simultaneous replacement of iodine atoms with organic ligands, leading to the formation of tetra-substituted germanes, germacyclic compounds, and polymers. For instance, sequential reactions with different organometallic reagents can yield unsymmetrical tetra-organogermanes, which are crucial in stereoselective synthesis or as ligands in coordination chemistry. The ethyl group provides a stable organic moiety, while the iodine atoms offer versatile leaving groups for C-Ge bond formation.

Precursor for Germanium-Containing Thin Films and Nanomaterials

In materials science, this compound can function as a precursor for depositing germanium-containing thin films and fabricating germanium-based nanomaterials via techniques such as Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD). While specific studies detailing its use in these exact methods may be limited, analogous organogermanium halides are known to decompose at elevated temperatures, releasing volatile germanium species that can deposit onto substrate surfaces. The presence of the ethyl group influences the decomposition temperature and the nature of the deposited film. Research into similar germyl (B1233479) dihalides suggests that controlled decomposition can yield amorphous or crystalline germanium films, or germanium alloys when co-deposited with other elements. The precise control over stoichiometry and deposition parameters allows for tailoring the composition and structure of the resulting germanium-containing materials for applications in electronics, optoelectronics, and sensing.

Potential in Catalysis and Enabling Novel Organic Transformations

Organogermanium compounds, including those derived from dihalogermanes like this compound, have shown potential in catalysis. Specifically, the generation of low-valent germanium species, such as germylenes (R₂Ge:), from germyl dihalides is an area of active research. Germylenes are isoelectronic with carbenes and can participate in a variety of organic transformations, including cycloaddition reactions, insertions into C-H or C-X bonds, and polymerization. This compound could potentially be a precursor to germylenes through reductive elimination or dehalogenation pathways. These germylene intermediates could then be employed to catalyze reactions like [2+2] and [4+2] cycloadditions with unsaturated organic molecules, offering novel routes to heterocycles and other complex organic structures.

Exploration in Advanced Materials Development (Focus on Chemical Precursor Function)

Beyond thin films, this compound's precursor function is being explored in the development of broader advanced materials. This includes its potential use in synthesizing germanium-containing polymers with unique electronic or optical properties, or as a component in hybrid organic-inorganic materials. The ability to tune the germanium's coordination environment by replacing the iodine atoms allows for the incorporation of germanium into diverse material architectures. For example, it could be used to create germanium-doped silica (B1680970) or other oxide matrices, or to functionalize surfaces with germanium-containing organic frameworks. The research focus remains on leveraging its chemical reactivity to build complex material systems where germanium plays a specific functional role, such as in thermoelectric materials, semiconductors, or as a component in advanced coatings.

Future Research Directions and Emerging Opportunities

Development of Green and Sustainable Synthetic Routes for Organogermanium Diiodides

Traditional synthesis methods for organogermanium halides often rely on organolithium or Grignard reagents, which involve stoichiometric amounts of metal reagents and often require anhydrous, ethereal solvents. wikipedia.orgnih.gov A primary future objective is the development of more environmentally benign and atom-economical routes to ethyl(diiodo)germane and related compounds.

Key research avenues include:

Direct Synthesis Optimization: The "direct process," reacting an ethyl halide with elemental germanium, typically requires high temperatures (300–400 °C) and a catalyst like copper. loc.gov Future work should focus on developing more efficient catalysts that can lower the reaction temperature, improve selectivity for the diiodide over other substitution products, and minimize energy consumption.

Solvent Minimization and Bio-based Alternatives: Research into solvent-free reaction conditions or the use of greener, bio-based solvents instead of traditional volatile organic compounds (VOCs) would significantly enhance the sustainability profile of the synthesis.

Chlorine-Free Processing: Exploring synthetic pathways that avoid chlorinated intermediates, in line with broader trends in sustainable chemistry, is a crucial goal. wikipedia.org This could involve direct iodination strategies or the use of non-halogenated precursors.

Catalytic Routes: Developing catalytic methods that avoid the use of stoichiometric organometallic reagents would represent a significant leap forward. This could involve transition-metal-catalyzed germylation of ethylene (B1197577) with a suitable iodine-containing germanium source.

Table 1: Comparison of Synthetic Routes for Organogermanium Halides

| Method | Precursors | Conditions | Advantages | Future Research Focus |

|---|---|---|---|---|

| Grignard/Organolithium | GeI4 + EtMgBr/EtLi | Anhydrous ether, low temp. | Well-established | Greener solvents, catalytic variants |

| Direct Process | Ge + EtI | High temp. (~300°C), Cu catalyst | Atom economy | Lowering temperature, improving selectivity |

| Halogen Exchange | Ethyl(dichloro)germane + NaI | Acetone (B3395972) | Mild conditions | Expanding scope |

| Hydrogermylation | Germane + Ethylene + I2 | Various | Potential for high atom economy | Development of selective catalysts |

Investigation of Novel Reactivity Pathways for this compound

The reactivity of this compound is largely predicated on the high polarizability and reactivity of the germanium-iodine (Ge-I) bonds. Future research should aim to harness this reactivity in novel and controlled ways.

Generation of Germylenes: A significant opportunity lies in the controlled reduction of this compound to generate the transient, highly reactive ethylgermylene (:GeEt(I) or :GeEt2 after further reaction). Germylenes are carbene analogues that can undergo a variety of useful transformations, such as cycloadditions and insertions into C-H or Si-H bonds, opening pathways to complex germanium-containing heterocycles and polymers. wikipedia.org

Photoredox and Radical Reactions: The application of visible-light photocatalysis to organogermanium compounds is an emerging field. rsc.org Investigating the behavior of this compound under photoredox conditions could unlock novel radical-based pathways for C-Ge bond formation and functionalization, leveraging the relatively weak Ge-I bond.

Orthogonal Cross-Coupling: Organogermanes have demonstrated unique "orthogonal" reactivity in cross-coupling reactions, reacting under conditions where other common organometallics (like boronic esters) are inert. wikipedia.orgresearchgate.netacs.org Future studies should explore the utility of this compound as a coupling partner in palladium or gold-catalyzed reactions, potentially enabling sequential, site-selective functionalization of complex molecules. wikipedia.org The mechanism, which may follow an electrophilic aromatic substitution (SEAr)-type pathway rather than traditional transmetalation, warrants detailed investigation. wikipedia.org

Design of New Catalytic Systems Utilizing this compound or its Derivatives

While often viewed as a reagent or precursor, this compound can serve as a starting point for the design of novel germanium-based catalysts. Germanium is considered a non-toxic alternative to elements like tin and antimony, which are used in industrial catalysis. chemistryviews.orgalfa-chemistry.com

Precursors for Ge(II) Catalysts: this compound can be a precursor to cationic or neutral Ge(II) complexes. mdpi.com Such species are known to be effective catalysts for processes like hydroboration, hydrosilylation, and the polymerization of lactide to form biodegradable plastics (PLA). chemistryviews.orgmdpi.com The synthesis of well-defined Ge(II) catalysts bearing an ethyl group could offer unique solubility and reactivity profiles.

Polymerization Catalysis: Germanium compounds, particularly oxides, have shown promise as catalysts for the synthesis of polyesters like PET. mdpi.com Derivatives of this compound, such as the corresponding germoxane [(Et)2GeO]n, could be investigated as catalysts for ring-opening polymerization or polycondensation reactions, offering potentially less toxic alternatives to current industrial systems.

Metal-Free Catalysis: Computational studies have suggested that germanium-containing materials, like graphitic germanium carbide (g-GeC), could function as high-efficiency, metal-free catalysts for applications such as the oxygen reduction reaction (ORR) in fuel cells. rsc.org this compound could serve as a molecular precursor for the controlled synthesis of such advanced materials.

Advanced Computational Studies for Predictive Design and Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for elucidating the mechanisms of organometallic reactions and predicting the properties of new compounds.

Mechanistic Elucidation: DFT calculations can be employed to model the energetics of various reaction pathways involving this compound. This includes modeling the reduction to a germylene, understanding the SEAr-type mechanism in cross-coupling reactions, and predicting the transition states in catalytic cycles. wikipedia.org

Predictive Design of Catalysts: Computational screening can guide the rational design of new ligands for germanium-based catalysts derived from this compound. By modeling catalyst-substrate interactions, researchers can predict which ligand frameworks are most likely to yield high activity and selectivity for a desired transformation.

Spectroscopic Correlation: Combining experimental 73Ge NMR spectroscopy with DFT calculations can provide powerful insights into the structure and bonding of this compound derivatives and their complexes. researchgate.net This synergy is crucial for characterizing novel species, including transient intermediates and hypercoordinated structures.

Table 2: Potential Computational Research Projects on this compound

| Research Area | Computational Method | Objective |

|---|---|---|

| Reactivity | DFT, Ab Initio MD | Model the formation and reactivity of ethylgermylene; calculate activation barriers for cross-coupling. |

| Catalysis | DFT, QM/MM | Design ligands for Ge(II) catalysts; model substrate binding and turnover-limiting steps. |

| Spectroscopy | GIAO-DFT | Predict 73Ge NMR chemical shifts to aid in the identification of new compounds and intermediates. |

| Materials Science | Solid-State DFT | Predict the electronic band structure and properties of polymers or materials derived from the compound. |

Exploration of this compound in Unconventional Chemical Space

"Unconventional chemical space" encompasses novel applications in materials science, medicinal chemistry, and electronics, moving beyond traditional synthetic roles.

Materials Science: Organogermanium compounds are precursors for the deposition of germanium-containing semiconductor films via methods like Metalorganic Vapor Phase Epitaxy (MOVPE). wikipedia.org this compound could be explored as a single-source precursor for Ge, GeC, or GeO thin films, with the ethyl and iodo ligands potentially influencing decomposition temperatures and film purity. Furthermore, it could serve as a monomer for synthesizing organogermanium polymers, which may possess interesting semiconducting or optical properties. paperpublications.org

Medicinal Chemistry and Bio-organometallic Chemistry: Organogermanium compounds are being investigated as pharmaceuticals due to their low toxicity and diverse biological activities, including anticancer properties. scispace.comijpsat.orgrsc.org this compound provides a reactive handle to introduce the ethyl-germanium moiety into biologically active molecules. This "germanium switch" — replacing carbon or silicon with germanium — can modulate a drug's metabolic stability, lipophilicity, and potency. rsc.org

Coordination Chemistry: The germanium center in this compound derivatives can act as a Lewis acid, forming coordination complexes or polymers. Exploring its coordination with multidentate organic linkers could lead to the development of novel metal-organic frameworks (MOFs) or coordination polymers with unique structural motifs and potential applications in gas storage or sensing. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.